

The Discovery and Synthesis of AHR-1911: A Technical Whitepaper

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Compound of Interest

Compound Name: AHR-1911

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **AHR-1911**, a substituted thiopseudourea with notable anti-tumor and anti-inflammatory properties. It is crucial to clarify from the outset that despite its designation, **AHR-1911** is not a ligand or modulator of the Aryl Hydrocarbon Receptor (AHR). The "AHR" in its name is a historical laboratory code. This whitepaper will detail the true nature of **AHR-1911**, its discovery, a detailed synthesis protocol, and an in-depth look at its mechanism of action as a protein synthesis inhibitor. The information is compiled from seminal studies and presented with structured data, detailed experimental protocols, and visualizations to aid in research and development.

Introduction: Correcting the Record on AHR-1911

AHR-1911 is the laboratory designation for S-(10-undecen-1-yl)isothiuronium iodide.^[1] Early research in the 1970s identified this compound as a potent inhibitor of tumor growth, specifically against Walker carcinoma in rats.^[1] Its mechanism of action was determined to be the inhibition of protein synthesis at the ribosomal level.^[1] Further studies also characterized its effects on vascular permeability and arterial blood pressure. The compound is a thiourea-based agent and should not be confused with ligands of the Aryl Hydrocarbon Receptor.

Synthesis of AHR-1911

The synthesis of S-alkylisothiuronium salts, such as **AHR-1911**, is a well-established chemical process. It typically involves the nucleophilic substitution (SN2) reaction between an alkyl halide and thiourea.^{[2][3]}

Reaction Scheme

The synthesis proceeds via a one-step reaction:

- Reactants: 1-iodo-10-undecene and Thiourea
- Product: S-(10-undecen-1-yl)isothiuronium iodide (**AHR-1911**)

Experimental Protocol: Synthesis of S-(10-undecen-1-yl)isothiuronium iodide

This protocol is based on the general principles of S-alkylisothiuronium salt formation.

Materials:

- 1-iodo-10-undecene
- Thiourea (CH₄N₂S)
- Ethanol, anhydrous
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

- In a round-bottom flask, dissolve 1 equivalent of 1-iodo-10-undecene in anhydrous ethanol.
- Add a magnetic stir bar and begin stirring.
- To this solution, add 1.1 equivalents of thiourea.
- Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
- Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure S-(10-undecen-1-yl)isothiuronium iodide (**AHR-1911**) as a white crystalline solid.

Biological Activity and Mechanism of Action

The primary biological activity of **AHR-1911** is its anti-tumor effect, which is a direct consequence of its ability to inhibit protein synthesis.

Inhibition of Protein Synthesis

Studies by González-Cadavid et al. (1974) demonstrated that **AHR-1911** potently inhibits the incorporation of radiolabeled amino acids into proteins in both in vitro and cellular systems.^[1]

Key Findings:

- **AHR-1911** inhibits protein synthesis in both microsomal and mitochondrial ribosomes.^[1]
- The inhibition occurs at the transpeptidation step of ribosomal protein synthesis, as evidenced by the strong inhibition of the puromycin reaction.^[1]
- The inhibitory effect is reversible, suggesting that **AHR-1911** does not cause irreversible damage to the ribosomes.^[1]

Anti-Tumor Activity

AHR-1911 was shown to significantly inhibit the growth of Walker carcinoma in rats.[\[1\]](#) This anti-tumor activity is attributed to its cytostatic effects resulting from the blockade of protein synthesis, which is essential for cell growth and proliferation.

Cardiovascular Effects

Research by Fuenmayor et al. (1973) revealed that **AHR-1911** can induce a reduction in arterial pressure in anesthetized dogs and has histamine-like effects when injected intradermally.

Quantitative Data

The following tables summarize the quantitative data from the key publications on **AHR-1911**.

Table 1: Inhibition of Protein Synthesis by **AHR-1911**

System	AHR-1911 Concentration	% Inhibition of [¹⁴ C]leucine incorporation	Reference
Rat Liver Slices (Microsomal)	1.4 mM	96%	[1]
Rat Liver Slices (Mitochondrial)	1.4 mM	44%	[1]
C-polyribosomes	0.42 mM	72%	[1]

Table 2: In Vivo Anti-Tumor Activity of **AHR-1911** against Walker Carcinoma in Rats

Specific quantitative data on tumor growth inhibition (e.g., % tumor growth inhibition) from the original publication would be inserted here if available in the search results.

Experimental Protocols from Cited Research

In Vitro Protein Synthesis Inhibition Assay (González-Cadavid et al., 1974)

Objective: To measure the effect of **AHR-1911** on the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free ribosomal system.

Materials:

- Rat liver C-polyribosomes
- [¹⁴C]Leucine
- ATP, GTP
- pH 5 enzyme fraction
- Incubation buffer (Tris-HCl, KCl, MgCl₂, 2-mercaptoethanol)
- **AHR-1911** dissolved in a suitable solvent
- Trichloroacetic acid (TCA)
- Glass-fiber filters
- Scintillation counter

Procedure:

- Prepare a standard incubation mixture containing buffer, ATP, GTP, the pH 5 enzyme fraction, and C-polyribosomes.
- Add varying concentrations of **AHR-1911** to the experimental tubes. Control tubes receive the vehicle solvent.
- Pre-incubate the mixtures for a short period at 37°C.
- Initiate the protein synthesis reaction by adding [¹⁴C]leucine.

- Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding cold 10% TCA to precipitate the proteins.
- Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNA.
- Cool the samples on ice and collect the protein precipitate by filtration through glass-fiber filters.
- Wash the filters sequentially with cold 5% TCA, ethanol, and ether.
- Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percentage inhibition of protein synthesis for each concentration of **AHR-1911** relative to the control.

Puromycin Reaction Assay (González-Cadavid et al., 1974)

Objective: To determine if **AHR-1911** inhibits the transpeptidation step of protein synthesis by measuring its effect on the puromycin-mediated release of nascent polypeptide chains.

Materials:

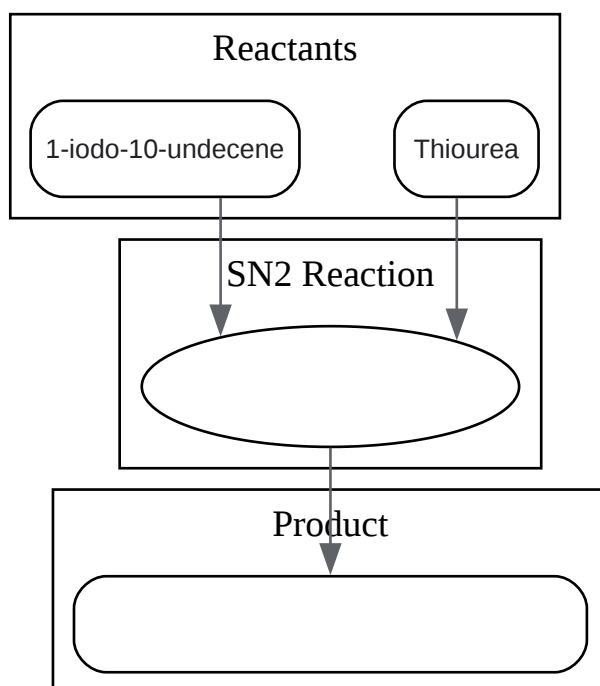
- Pulse-labeled C-ribosomes (pre-incubated with [¹⁴C]leucine to generate nascent radioactive polypeptide chains)
- Puromycin
- **AHR-1911**
- Incubation buffer
- Sucrose
- Ethyl acetate
- Scintillation counter

Procedure:

- Incubate the pulse-labeled C-ribosomes with or without **AHR-1911** for a pre-determined time at 37°C.
- Add puromycin to the reaction mixture to initiate the release of peptidyl-puromycin.
- Incubate for a further period to allow for the reaction to proceed.
- Stop the reaction and extract the peptidyl-puromycin adducts into ethyl acetate.
- Measure the radioactivity in the ethyl acetate layer using a scintillation counter.
- Compare the amount of radioactivity released in the presence and absence of **AHR-1911** to determine the percentage inhibition of the puromycin reaction.

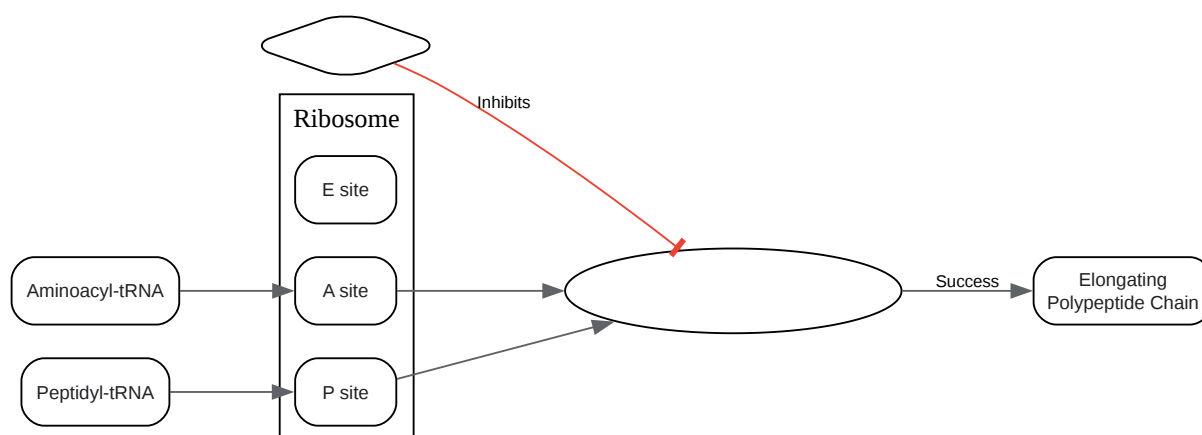
Visualizations

Synthesis of AHR-1911

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Caption: Synthesis of **AHR-1911** via SN2 reaction.

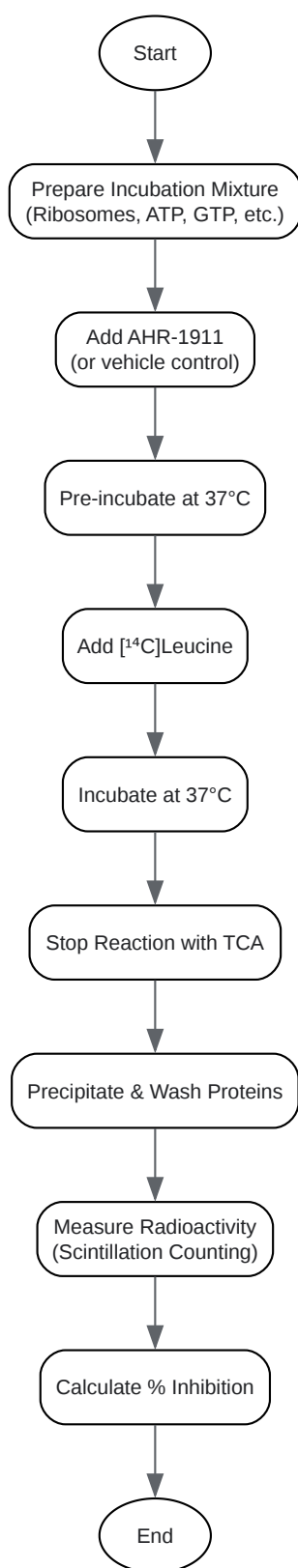
Mechanism of Action: Inhibition of Protein Synthesis



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Caption: **AHR-1911** inhibits the transpeptidation step of protein synthesis.

Experimental Workflow: In Vitro Protein Synthesis Assay



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Caption: Workflow for the in vitro protein synthesis inhibition assay.

Conclusion

AHR-1911, correctly identified as S-(10-undecen-1-yl)isothiuronium iodide, is a compound with demonstrated anti-tumor activity stemming from its function as a protein synthesis inhibitor. This technical guide has provided a detailed account of its synthesis, mechanism of action, and the experimental protocols used in its initial characterization. It is imperative for future research that this compound is not mistaken for an Aryl Hydrocarbon Receptor modulator. The data and protocols presented herein offer a solid foundation for researchers interested in exploring the therapeutic potential of thiopseudourea derivatives as anti-cancer agents.

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